

Confirming N,N-Dimethylbenzamide structure by ^1H and ^{13}C NMR spectroscopy

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Compound of Interest

Compound Name: *N,N-Dimethylbenzamide*

Cat. No.: B166411

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A Comparative Guide to Confirming the Structure of N,N-Dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. **N,N-Dimethylbenzamide**, a common amide, serves as an excellent case study for comparing the utility of various spectroscopic methods. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques, supported by experimental data and protocols.

Structural Elucidation Using ^1H and ^{13}C NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **N,N-Dimethylbenzamide**, both ^1H and ^{13}C NMR are instrumental in confirming its structure.

Expected ^1H and ^{13}C NMR Data for N,N-Dimethylbenzamide

The following tables summarize the expected chemical shifts for **N,N-Dimethylbenzamide**. The numbering convention used for the assignments is shown in Figure 1.

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Figure 1. Structure of **N,N-Dimethylbenzamide** with atom numbering for NMR assignments.

Table 1: ^1H NMR Spectral Data of **N,N-Dimethylbenzamide** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	Multiplet	5H	C2-H, C3-H, C4-H, C5-H, C6-H (Aromatic protons)
~3.1	Singlet	3H	N-CH ₃
~2.9	Singlet	3H	N-CH ₃

Note: The two N-methyl groups may appear as a single broad singlet or two distinct singlets due to restricted rotation around the C-N amide bond.

Table 2: ^{13}C NMR Spectral Data of **N,N-Dimethylbenzamide** (CDCl_3)

Chemical Shift (δ) ppm	Assignment
~171.7	C7 (C=O)
~136.3	C1
~129.6	C3/C5
~128.4	C2/C6
~127.0	C4
~39.5	N-CH ₃
~35.4	N-CH ₃

Comparison with Alternative Analytical Techniques

While NMR is highly informative, a comprehensive structural confirmation often involves complementary techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 3: Key Mass Spectrometry Data for **N,N-Dimethylbenzamide**

m/z	Interpretation
149	Molecular ion [M] ⁺
105	Loss of dimethylamino radical (\bullet N(CH ₃) ₂)
77	Loss of carbonyl group (CO) from the m/z 105 fragment, corresponding to the phenyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for **N,N-Dimethylbenzamide**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3060	C-H stretch	Aromatic
~2930	C-H stretch	Aliphatic (CH ₃)
~1630	C=O stretch	Amide
~1495, 1450	C=C stretch	Aromatic ring
~1260	C-N stretch	Amide

Experimental Protocols

Protocol for Acquiring ¹H and ¹³C NMR Spectra

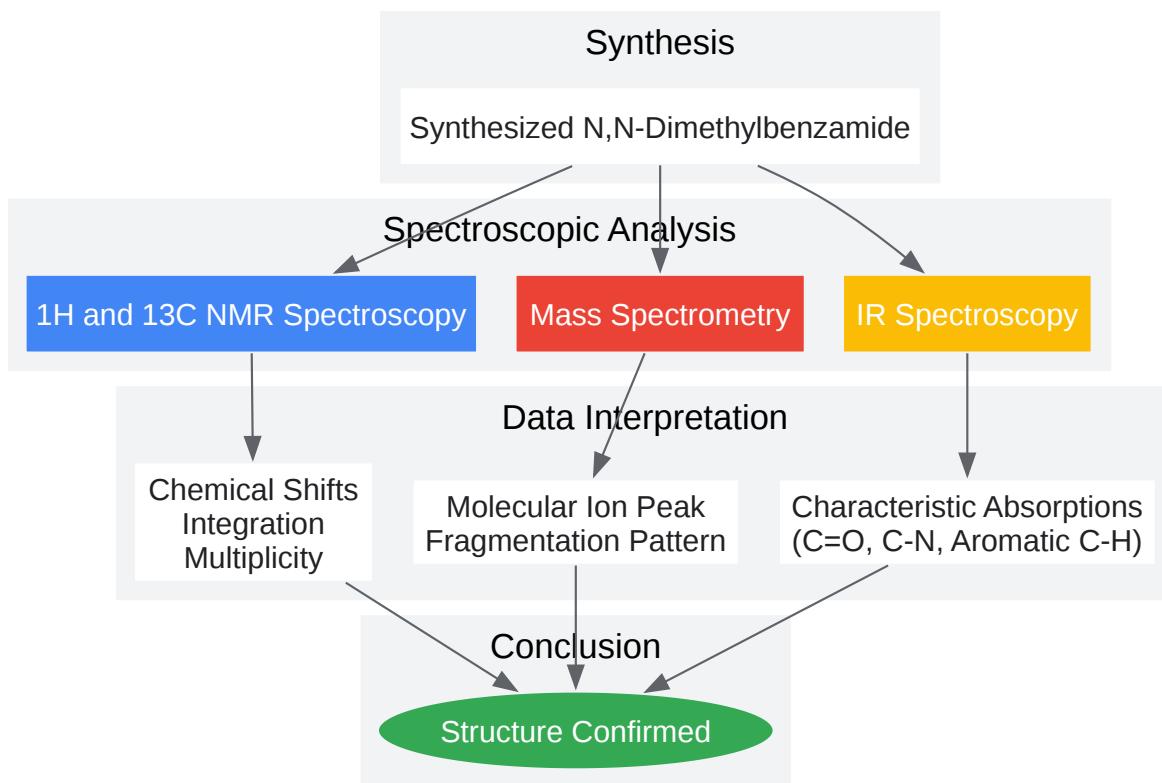
- Sample Preparation:
 - Weigh approximately 10-20 mg of the **N,N-Dimethylbenzamide** sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.

- Use a 30-degree pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire 16-32 scans.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a 45-degree pulse angle.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire 1024 or more scans, depending on the sample concentration.
 - Employ proton decoupling to simplify the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like **N,N-Dimethylbenzamide** using a combination of analytical techniques.

Structural Confirmation Workflow for N,N-Dimethylbenzamide



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Caption: Workflow for structural confirmation.

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